
2-Hydroxyaclacinomycin N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyaclacinomycin N is an anthracycline antibiotic derived from the bacterium Streptomyces galilaeus. This compound is known for its potent antitumor activity and is a derivative of aclacinomycin. It has been studied for its potential use in cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: 2-Hydroxyaclacinomycin N can be synthesized through chemical glycosidation. The process involves the fusion of two aclacinomycin-blocked mutants of Streptomyces galilaeus to produce a recombinant strain capable of producing 2-hydroxyaclacinomycin . The reaction conditions typically involve the use of specific enzymes and controlled fermentation processes to ensure the purity and yield of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using the recombinant strain of Streptomyces galilaeus. The fermentation broth is then subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate and purify the compound .
化学反応の分析
Types of Reactions: 2-Hydroxyaclacinomycin N undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antitumor activity and reduced toxicity. These derivatives are often tested for their efficacy in preclinical and clinical studies .
科学的研究の応用
2-Hydroxyaclacinomycin N has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationships of anthracycline antibiotics . In biology, it is used to investigate the mechanisms of DNA synthesis inhibition and apoptosis induction in cancer cells . In medicine, it is being explored as a potential chemotherapeutic agent for treating various types of cancer . In industry, it is used in the development of new antibiotics and anticancer drugs .
作用機序
The mechanism of action of 2-Hydroxyaclacinomycin N involves the inhibition of DNA synthesis by intercalating into the DNA strands and preventing the replication of cancer cells . It also induces apoptosis by activating caspase-3 and PARP cleavage pathways, leading to programmed cell death . The molecular targets of this compound include topoisomerase II, an enzyme essential for DNA replication, and various signaling pathways involved in cell cycle regulation .
類似化合物との比較
2-Hydroxyaclacinomycin N is unique among anthracycline antibiotics due to its specific hydroxylation pattern, which enhances its antitumor activity and reduces its cardiotoxicity compared to other compounds like doxorubicin and daunorubicin . Similar compounds include aclacinomycin A, aclacinomycin B, and 11-hydroxyaclacinomycin X, each with varying degrees of antitumor activity and toxicity profiles .
特性
CAS番号 |
80839-99-2 |
|---|---|
分子式 |
C42H55NO16 |
分子量 |
829.9 g/mol |
IUPAC名 |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H55NO16/c1-8-42(52)16-28(33-21(35(42)41(51)53-7)13-23-34(38(33)50)37(49)32-22(36(23)48)11-20(44)12-26(32)46)57-30-14-24(43(5)6)39(18(3)55-30)59-31-15-27(47)40(19(4)56-31)58-29-10-9-25(45)17(2)54-29/h11-13,17-19,24-25,27-31,35,39-40,44-47,50,52H,8-10,14-16H2,1-7H3 |
InChIキー |
YIQXQIBKRXRACQ-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(C(O7)C)O)O)N(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)

![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)


![5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14407459.png)

![(Z)-(4-methylphenyl)-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14407481.png)


